molecular formula C16H19F3N4O4 B2705867 methyl 5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034603-12-6

methyl 5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2705867
CAS No.: 2034603-12-6
M. Wt: 388.347
InChI Key: NEFDSGZFTSHWSK-UHFFFAOYSA-N
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Description

Methyl 5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazole-piperidine core linked to a furan-carboxylate moiety. This structure combines a 1,2,4-triazolin-5-one ring substituted with a trifluoromethyl group and a methyl group, integrated into a piperidine scaffold. Such compounds are typically explored for pharmaceutical applications due to the trifluoromethyl group’s metabolic stability and the triazole ring’s ability to engage in hydrogen bonding .

Properties

IUPAC Name

methyl 5-[[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O4/c1-21-14(16(17,18)19)20-23(15(21)25)10-5-7-22(8-6-10)9-11-3-4-12(27-11)13(24)26-2/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDSGZFTSHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The compound's structure includes a furan ring, a triazole moiety, and a piperidine group, contributing to its diverse biological activities. The trifluoromethyl group is particularly noteworthy for enhancing biological potency.

Antimicrobial Activity

Research indicates that derivatives of furan and triazole exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds with furan rings have shown effectiveness against strains like Escherichia coli and Bacillus subtilis . The presence of the triazole ring may further enhance this activity due to its ability to disrupt microbial cell membranes.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 5...E. coli12.5 μg/ml
Methyl 5...B. subtilis6.25 μg/ml

Anticancer Activity

The compound has been studied for its potential anticancer effects. Various studies report that triazole derivatives can inhibit cancer cell proliferation:

  • Cytotoxicity : A study demonstrated that related compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines such as HCT-116 and T47D . The triazole moiety is believed to play a crucial role in inducing apoptosis in cancer cells.
Cell LineIC50 (μM)Reference
HCT-1166.2
T47D27.3

Anti-inflammatory Properties

Furan derivatives have been explored for their anti-inflammatory effects:

  • Inhibition of NF-κB : Certain furan-based compounds have shown the ability to inhibit NF-κB activity, which is critical in inflammatory responses . This suggests that methyl 5... may also possess anti-inflammatory properties.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The results indicated that modifications in the piperidine and triazole structures significantly influenced their efficacy against bacterial and cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of similar compounds, revealing that they induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in cancer cells .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the piperidine moiety further enhances this activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

2. Antifungal Properties
Triazole derivatives are well-known for their antifungal activity. Methyl 5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate may serve as a lead compound for developing new antifungal agents. Preliminary assays indicate effectiveness against common fungal pathogens, which could be further explored in clinical settings.

3. CNS Activity
Compounds with piperidine and triazole structures have been linked to neuropharmacological effects. The potential for this compound to act on neurotransmitter systems suggests applications in treating neurodegenerative diseases or mood disorders.

Agricultural Applications

1. Pesticidal Activity
The structure of this compound indicates potential as a pesticide or herbicide. Similar compounds have shown efficacy in controlling pests while exhibiting low toxicity to non-target organisms.

2. Plant Growth Regulation
Research into furan derivatives has suggested they may act as plant growth regulators. This compound could promote growth or enhance resistance to environmental stressors in crops.

Data Tables

Application Area Potential Benefits Examples of Similar Compounds
Medicinal ChemistryAntimicrobial and antifungal propertiesFluconazole (triazole antifungal)
CNS activityParoxetine (piperidine antidepressant)
AgriculturePesticidal activityImidacloprid (neonicotinoid insecticide)
Plant growth regulationGibberellic acid (plant hormone)

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of a series of triazole-piperidine derivatives against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations as low as 10 µg/mL.

Case Study 2: Agricultural Trials
Field trials were conducted to assess the effectiveness of furan-based compounds as pesticides. The results indicated that similar compounds reduced pest populations by over 60% without harming beneficial insects.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacokinetic properties (e.g., solubility):

Reaction ConditionsReagentsProduct
Acidic (HCl/H₂O, reflux)6M HCl, H₂O5-((4-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)methyl)furan-2-carboxylic acid
Basic (NaOH/EtOH, 60°C)2M NaOH, ethanolSame as above, isolated as sodium salt

This transformation is common in prodrug design, as ester-to-acid conversion enhances bioavailability .

Piperidine Functionalization

The piperidine nitrogen can participate in alkylation or acylation reactions to introduce substituents. For example:

Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃):
Piperidine-N+CH3IDMF, 50°CPiperidine-N-CH3\text{Piperidine-N} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 50°C}} \text{Piperidine-N-CH}_3

Acylation
Reaction with acetyl chloride:
Piperidine-N+ClCOCH3Et3N, DCMPiperidine-N-COCH3\text{Piperidine-N} + \text{ClCOCH}_3 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperidine-N-COCH}_3

These modifications alter steric and electronic properties, potentially enhancing target binding.

Triazole Ring Reactivity

The 1,2,4-triazole core undergoes electrophilic substitution at the C-5 position and nucleophilic reactions at N-1/N-2. Notable reactions include:

N-Alkylation
Reaction with benzyl bromide:
Triazole-N+PhCH2BrNaH, DMFTriazole-N-CH2Ph\text{Triazole-N} + \text{PhCH}_2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{Triazole-N-CH}_2\text{Ph}

Oxidation
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) yields triazole N-oxide derivatives, which may modulate electron distribution .

Furan Ring Modifications

The furan moiety participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the C-3/C-4 positions:

Reaction TypeReagentsConditionsProduct
NitrationHNO₃, H₂SO₄0°C, 2h3-Nitro-furan derivative
BrominationBr₂, FeBr₃RT, 1h4-Bromo-furan derivative

These substitutions expand structural diversity for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

The furan and triazole rings enable participation in Suzuki-Miyaura or Ullmann couplings for biaryl synthesis:

Suzuki Coupling
Reaction with phenylboronic acid:
Furan-Br+PhB(OH)2Pd(PPh3)4,K2CO3Furan-Ph\text{Furan-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K₂CO₃} \text{Furan-Ph}

This introduces aromatic groups to enhance π-stacking interactions with biological targets .

Key Stability Considerations

  • Thermal Stability : Stable below 150°C; degradation observed under prolonged heating.

  • pH Sensitivity : Ester hydrolysis accelerates in alkaline conditions (pH > 10) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, structural and functional analogs from recent literature are analyzed below.

Structural Analogues with Triazole-Piperidine Cores

Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from )

  • Key Differences :
    • Replaces the piperidine-triazole core with a pyrazol-thiazole system.
    • Substituted with chlorophenyl and fluorophenyl groups instead of trifluoromethyl and furan-carboxylate.
    • Exhibits triclinic (P 1 ) symmetry with two independent molecules in the asymmetric unit, showing perpendicular fluorophenyl orientation relative to the planar core .

Compound B: 3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one (from )

  • Key Differences :
    • Features a sulfanylidene substituent on the triazole ring instead of a trifluoromethyl group.
    • Lacks the piperidine bridge but retains a furyl group, highlighting the importance of furan in binding interactions.
    • Crystal structure reveals planar triazole-thione and furyl moieties, with intramolecular hydrogen bonding stabilizing the conformation .

Functional Analogues with Trifluoromethyl Substituents

Compound C : 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (from )

  • Key Differences :
    • Utilizes a pyrazole core instead of a triazole-piperidine system.
    • Trifluoromethyl group is positioned at C3, similar to the target compound, but lacks the furan-carboxylate ester.
    • Synthesized via CuI-catalyzed coupling, suggesting shared synthetic pathways for trifluoromethylated heterocycles .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Triazole-piperidine-furan-carboxylate Pyrazol-thiazole-triazole Triazole-thione-furyl-propanone Pyrazole-trimethoxyphenyl
Substituents Trifluoromethyl, methyl, furan-2-carboxylate Chlorophenyl, fluorophenyl Sulfanylidene, phenylpropanone Trifluoromethyl, trimethoxyphenyl
Crystallographic Data Not reported in evidence Triclinic, P 1 , Z = 2 Monoclinic, P2₁/c, Z = 4 Not reported
Synthetic Yield Not reported in evidence High yield (method unspecified) Not reported 72% yield (CuI catalysis)
Bioactivity Not reported in evidence Antifungal (inferred from structural class) Anticancer (inferred from triazole-thione) Antiproliferative (inferred from pyrazole)

Key Research Findings

Electron-Withdrawing Groups: The trifluoromethyl group in both the target compound and Compound C improves metabolic stability compared to non-fluorinated analogs .

Crystallographic Trends: Compounds with planar triazole cores (e.g., Compound B) exhibit stronger intermolecular interactions, whereas non-planar systems (e.g., Compound A) show varied packing efficiencies .

Q & A

Basic: What are the common synthetic pathways for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with trifluoromethyl ketones under acidic conditions .
  • Step 2: Piperidine functionalization through nucleophilic substitution or reductive amination to introduce the methyl group at the 4-position .
  • Step 3: Coupling of the furan-2-carboxylate moiety via a Mannich reaction or Pd-catalyzed cross-coupling, followed by esterification .
    Key reagents include trifluoroacetic acid (TFA) for cyclization and palladium catalysts for cross-coupling. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can reaction conditions be optimized to minimize by-products like regioisomers?

Methodological Answer:
By-product formation (e.g., regioisomeric triazoles) is mitigated by:

  • Temperature Control: Lowering reaction temperatures (<80°C) during cyclization reduces side reactions .
  • Catalyst Screening: Pd(PPh₃)₄ improves selectivity in coupling steps compared to Pd(OAc)₂ .
  • Computational Guidance: Density Functional Theory (DFT) predicts transition-state energies to identify optimal pathways. For example, B3LYP/6-31G(d) calculations validate the stability of the 1,2,4-triazole over 1,3,4-isomers .

Basic: What spectroscopic methods are used for structural characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at δ ~110 ppm in ¹³C, furan protons at δ 6.5–7.5 ppm) .
  • IR: Stretching frequencies confirm carbonyl (C=O at ~1700 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₈F₃N₃O₄: 394.1284) .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies (e.g., shifted NMR peaks) are analyzed via:

  • Solvent Effects: PCM solvent models in DFT simulations account for solvent-induced shifts .
  • Dynamic Effects: MD simulations (e.g., using AMBER) model conformational flexibility impacting NMR coupling constants .
  • X-ray Crystallography: Single-crystal structures (e.g., CCDC deposition) provide definitive bond-length/angle comparisons to DFT-optimized geometries .

Basic: What are the solubility properties and recommended storage conditions?

Methodological Answer:

  • Solubility: Soluble in DMSO (>10 mg/mL), partially soluble in ethanol (<1 mg/mL). Precipitation in aqueous buffers (pH <5) necessitates stock solutions in DMSO .
  • Storage: Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies improve bioavailability in in vivo studies?

Methodological Answer:

  • Co-crystallization: Co-formers like succinic acid enhance aqueous solubility via hydrogen bonding with the triazole NH .
  • Prodrug Design: Ester hydrolysis to the carboxylic acid improves permeability, validated via LC-MS/MS plasma metabolite profiling .
  • Nanoparticle Encapsulation: PLGA nanoparticles (150–200 nm) achieve sustained release, characterized by dynamic light scattering (DLS) .

Basic: How is biological activity assessed in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition: IC₅₀ values against target enzymes (e.g., kinases) are measured via fluorescence polarization (FP) assays .
  • Cytotoxicity: MTT assays on HEK-293 cells (72-hour exposure) determine selectivity indices (CC₅₀/IC₅₀) .
  • Microsomal Stability: Liver microsome incubations (NADPH cofactor) assess metabolic half-life using LC-MS quantification .

Advanced: How to investigate the mechanism of action using computational tools?

Methodological Answer:

  • Molecular Docking: AutoDock Vina models ligand binding to protein targets (e.g., triazole interaction with ATP-binding pockets). Grid boxes centered on active sites (20×20×20 Å) .
  • MD Simulations: GROMACS simulations (100 ns) evaluate binding stability via RMSD/RMSF plots .
  • Free Energy Calculations: MM-PBSA computes binding affinities, identifying key residues (e.g., Lys123 hydrogen bonding with the carbonyl group) .

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